2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160264-79-8

Cat. No.: VC2667115

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160264-79-8 |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 2-(4-propoxyphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11H2,1H3 |

| Standard InChI Key | NUDOFDDUEPICHD-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

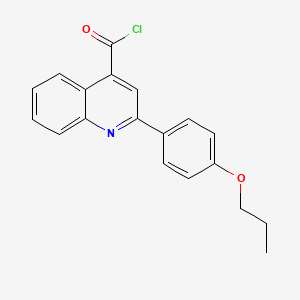

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core skeleton with two key substituents: a 4-propoxyphenyl group at position 2 and a carbonyl chloride (acyl chloride) functional group at position 4. The compound's molecular formula is C19H16ClNO2 . The quinoline heterocycle provides aromatic character and structural rigidity to the molecule, while the propoxyphenyl substituent contributes to its lipophilicity. The carbonyl chloride group serves as a highly reactive site for further chemical transformations.

Physical Properties

The fundamental physical properties of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H16ClNO2 | |

| Molecular Weight | 325.8 g/mol | |

| CAS Number | 1160264-79-8 | |

| MDL Number | MFCD03421063 | |

| Physical State | Not specified in sources | - |

| Hazard Classification | Irritant |

Chemical Properties

The chemical behavior of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride is largely defined by its functional groups:

-

The carbonyl chloride group exhibits high reactivity toward nucleophiles, enabling various chemical transformations.

-

The quinoline ring system provides aromatic character and can participate in electrophilic aromatic substitution reactions.

-

The propoxy chain on the phenyl ring enhances the compound's lipophilicity and may influence its solubility profile.

-

The compound's classification as an irritant indicates potential reactivity with biological tissues and necessitates appropriate handling precautions .

Synthesis and Preparation

Synthetic Routes

The primary synthetic pathway for 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride involves the reaction of 2-(4-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under controlled conditions. This reaction introduces the carbonyl chloride functionality at the 4-position of the quinoline ring through chlorination of the corresponding carboxylic acid precursor.

Reaction Conditions

The synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride requires specific reaction conditions to ensure high yield and purity:

-

Anhydrous reaction environment is critical to prevent hydrolysis of the acyl chloride during formation.

-

The reaction typically employs excess thionyl chloride, which serves as both reagent and solvent.

-

Temperature control during the reaction is essential, with reflux conditions commonly employed.

-

Inert atmosphere (nitrogen or argon) is maintained throughout the process to exclude moisture.

-

Careful workup procedures are necessary to isolate the pure product while minimizing exposure to moisture.

Applications in Research

Use in Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride serves multiple important functions:

-

The acyl chloride group enables facile conversion to other functional derivatives, including amides, esters, and thioesters through reactions with appropriate nucleophiles.

-

The compound functions as a building block for the synthesis of more complex quinoline-based structures.

-

It can be used to introduce the quinoline moiety into larger molecular frameworks.

-

Understanding its reactivity patterns is valuable for designing effective synthetic strategies for target molecules in medicinal chemistry.

Role in Biological Research

The significance of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride in biological research stems from:

-

Its utility as a reactive intermediate in the synthesis of compounds with biological activity.

-

Applications in proteomics, where its ability to form covalent bonds with proteins and other biomolecules facilitates structure-function studies.

-

Potential use in investigating enzyme mechanisms and protein functions through specific molecular interactions at the active site.

-

Contribution to the development of molecular probes for biological systems.

Applications in Drug Development

The compound has relevant applications in pharmaceutical research and drug development:

-

Its reactivity enables the design of covalent inhibitors that can selectively target specific proteins or enzymes within biological systems.

-

The quinoline scaffold is present in numerous bioactive compounds, making derivatives of this compound potentially valuable for medicinal chemistry.

-

The broader family of quinoline derivatives plays important roles in developing drugs with anticancer, antimicrobial, and anti-inflammatory activities .

-

Structure-activity relationship studies involving this compound can provide insights for optimizing drug candidates.

Reactivity Profile

Reactions with Nucleophiles

The defining characteristic of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride is its pronounced reactivity with nucleophiles:

-

Reaction with amines leads to the formation of amide derivatives, potentially useful as protein crosslinkers.

-

Interaction with alcohols produces corresponding ester compounds.

-

When exposed to thiols, the compound forms thioester derivatives.

-

Hydrolysis in aqueous environments yields the corresponding carboxylic acid.

These transformation pathways are fundamental to the compound's versatility in both synthetic chemistry and biological applications.

Stability Considerations

The presence of the acyl chloride functionality introduces specific stability concerns:

-

The compound is moisture-sensitive and undergoes hydrolysis when exposed to water or humid conditions.

-

Storage recommendations typically include keeping the material under anhydrous conditions, potentially under inert gas.

-

As an irritant, appropriate safety measures are necessary during handling to prevent contact with skin, eyes, or respiratory system .

-

Long-term storage stability may be limited, necessitating periodic quality checks before use in sensitive applications.

Structure-Activity Relationships

While detailed structure-activity relationship data for this specific compound is limited in the available sources, several structural features likely contribute to its biological activity:

-

The quinoline core provides a planar, aromatic structure capable of π-stacking interactions with aromatic amino acid residues in proteins.

-

The propoxyphenyl substituent at position 2 contributes hydrophobicity, potentially enhancing membrane permeability in biological systems.

-

The carbonyl chloride group at position 4 serves as the reactive center for forming covalent bonds with nucleophilic targets in biological molecules.

-

These structural elements collectively determine the compound's binding affinity, reactivity, and selectivity for various biological targets.

Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride:

-

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride, which features an additional methyl group at position 6 of the quinoline ring.

-

Compounds with different alkoxy chain lengths on the phenyl ring (methoxy, ethoxy, butoxy derivatives).

-

Quinoline derivatives with variations in substitution patterns on either the quinoline core or the phenyl ring.

-

Compounds with different functional groups replacing the carbonyl chloride, such as carboxylic acids, esters, or amides.

Comparative Analysis

A comparative analysis of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride and structurally related compounds reveals important structure-function relationships:

Broader Family of Quinoline Derivatives

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride belongs to the larger family of quinoline-based compounds, which have significant applications:

-

Quinoline and quinazoline derivatives are important nitrogen-containing heterocyclic compounds widely used in pharmaceutical development .

-

These compounds play key roles in the synthesis of drugs with anticancer, antimicrobial, and anti-inflammatory activity .

-

Structural modifications to the basic quinoline scaffold optimize bioavailability and selectivity for various therapeutic applications .

-

These compounds are essential in the research of enzyme inhibitors and the design of innovative bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume